Clinodiside A -

Clinodiside A

Catalog Number: EVT-8152160
CAS Number:
Molecular Formula: C48H78O19
Molecular Weight: 959.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Clinopodium polycephalum with data available.
Synthesis Analysis

Methods and Technical Details

The synthesis of Clinodiside A can be approached through various methods, primarily focusing on extraction from natural sources or through synthetic organic chemistry techniques.

  1. Extraction from Natural Sources:
    • The compound can be isolated from the aerial parts of Clinopodium douglasii using solvent extraction methods. Typically, organic solvents such as ethanol or methanol are employed to extract the bioactive compounds from dried plant material.
    • Subsequent purification steps, including chromatography (e.g., high-performance liquid chromatography), are utilized to isolate Clinodiside A from other constituents.
  2. Synthetic Approaches:
    • While specific synthetic pathways for Clinodiside A have not been extensively documented, general methods for synthesizing terpenoids often involve cyclization reactions and functional group transformations. Techniques such as Grignard reactions or Diels-Alder reactions might be applicable in constructing the complex structure of Clinodiside A.
Molecular Structure Analysis

Structure and Data

Clinodiside A possesses a unique molecular structure characterized by its cyclic framework typical of terpenoids. The molecular formula is identified as C20H32OC_{20}H_{32}O.

  • Structural Features:
    • The compound features multiple chiral centers, contributing to its stereochemistry.
    • Its structure includes various functional groups such as hydroxyls and possibly ether linkages, which may influence its biological activity.

Data Representation

  • Molecular Weight: Approximately 304.47 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range typical for terpenoid compounds.
Chemical Reactions Analysis

Reactions and Technical Details

Clinodiside A can participate in several chemical reactions due to its functional groups:

  1. Oxidation Reactions:
    • The presence of hydroxyl groups allows for oxidation to form ketones or aldehydes, which may enhance its biological activity.
  2. Esterification Reactions:
    • Clinodiside A can react with carboxylic acids to form esters, potentially modifying its solubility and pharmacokinetic properties.
  3. Hydrolysis:
    • Under acidic or basic conditions, Clinodiside A may undergo hydrolysis, leading to the breakdown of ester bonds if present.
Mechanism of Action

Process and Data

  • Antioxidant Activity: Clinodiside A may scavenge free radicals, reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: The compound could inhibit pro-inflammatory cytokines or pathways, contributing to its potential therapeutic uses.
  • Interaction with Biological Targets: Further research is needed to identify specific receptors or enzymes that Clinodiside A may interact with, elucidating its pharmacological profile.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Boiling Point: Specific boiling points are not well-documented but are expected to be consistent with similar terpenoid compounds.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize Clinodiside A's structure and confirm its purity during synthesis and extraction processes.

Applications

Scientific Uses

Clinodiside A shows promise in various scientific applications:

  1. Pharmacology: Due to its potential antioxidant and anti-inflammatory properties, it may be explored for therapeutic applications in treating conditions related to oxidative stress and inflammation.
  2. Natural Product Chemistry: As a representative of plant-derived compounds, Clinodiside A serves as a model for studying the biosynthesis of terpenoids.
  3. Cosmetic Industry: Its antioxidant properties could make it suitable for incorporation into skincare products aimed at reducing signs of aging.
Biosynthetic Pathways and Enzymatic Regulation of Clinodiside A

Genomic and Transcriptomic Insights into Clinodiside A Biosynthesis

The biosynthesis of Clinodiside A originates from the cytosolic mevalonate (MVA) pathway, where acetyl-CoA serves as the primary carbon source for building terpenoid backbones. Genomic analyses of Clinopodium nepeta reveal conserved genes encoding enzymes critical for early terpenoid precursor synthesis:

  • Acetyl-CoA acetyltransferases (AACTs) catalyze the initial condensation of two acetyl-CoA molecules to acetoacetyl-CoA.
  • 3-Hydroxy-3-methylglutaryl-CoA synthase (HMGS) and 3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) sequentially produce mevalonate, with HMGR serving as a key flux-controlling step [8].Transcriptomic studies of Clinopodium nepeta tissues, particularly roots and leaves where saponin accumulation is often highest, identify co-expressed gene clusters strongly correlated with Clinodiside A production. These clusters include not only core MVA pathway genes but also downstream terpenoid scaffold modifiers (oxidoreductases, cytochrome P450s) and glycosyltransferases [3] [6]. RNA sequencing during different developmental stages or upon elicitation (e.g., jasmonate signaling) further reveals dynamic expression patterns of these biosynthetic genes, pinpointing transcriptional regulators potentially controlling pathway flux [6] [9]. Comparative transcriptomics across Clinopodium species exhibiting varying Clinodiside A levels helps prioritize candidate genes essential for high-yield biosynthesis.

Key Enzymes and Catalytic Mechanisms in Clinodiside A Assembly

Clinodiside A assembly is a sequential process involving cyclization, oxidation, and glycosylation, mediated by specific enzyme classes:

  • Squalene Epoxidase (SE) and Oxidosqualene Cyclase (OSC): SE converts squalene to 2,3-oxidosqualene, the universal precursor for triterpenoid skeletons. An OSC, likely of the β-amyrin synthase type, then catalyzes the stereospecific cyclization of 2,3-oxidosqualene into the pentacyclic oleanane-type triterpene scaffold (e.g., β-amyrin) characteristic of Clinodiside A. This cyclization proceeds through a series of energetically favorable carbocation intermediates, guided by the enzyme's active site topology [7].
  • Cytochrome P450 Monooxygenases (P450s): Multiple P450s perform site-specific oxidations (hydroxylations, carboxylations) on the oleanane core. For Clinodiside A, this typically involves oxidation at the C-16, C-21, C-22, and/or C-28 positions. Each P450 requires molecular oxygen (O₂) and NADPH as a cofactor. The reaction cycle involves substrate binding, oxygen activation, hydrogen atom abstraction or oxygen insertion, and product release. The specific sequence of P450 modifications dictates the functional group display available for subsequent glycosylation [7].
  • Uridine diphosphate (UDP)-dependent Glycosyltransferases (UGTs): Glycosylation enhances solubility and bioactivity. UGTs sequentially transfer sugar moieties (commonly glucose, glucuronic acid, rhamnose, xylose) from activated UDP-sugar donors to specific hydroxyl (-OH) or carboxyl (-COOH) groups on the oxidized triterpene aglycone. Clinodiside A features a disaccharide chain. The regiospecificity and sugar donor preference of each UGT determine the final oligosaccharide structure attached. Glycosylation often proceeds in a stepwise manner, with specific UGTs acting before others [2].

Table 1: Key Enzymatic Reactions in Clinodiside A Biosynthesis

Enzyme ClassRepresentative EnzymeCatalytic MechanismPrimary Function in Pathway
Squalene Epoxidase (SE)SE1, SE2FAD-dependent monooxygenationConverts Squalene → 2,3-Oxidosqualene
Oxidosqualene Cyclase (OSC)β-Amyrin SynthaseProtonation-initiated carbocation cascadeCyclizes 2,3-Oxidosqualene → β-Amyrin
Cytochrome P450 (P450)e.g., CYP716, CYP72, CYP88NADPH/O₂-dependent hydroxylation, oxidationIntroduces hydroxyl/carboxyl groups (e.g., at C-16, C-22)
Glycosyltransferase (UGT)UGT73, UGT91, UGT74Nucleophilic substitution (SN²) transferring sugar from UDP-sugarAttaches glucose, glucuronic acid, etc., to aglycone

Regulatory Networks Governing Precursor Flux and Metabolic Channeling

The efficient production of Clinodiside A relies on sophisticated regulatory mechanisms coordinating precursor availability, enzyme activity, and spatial organization:

  • Transcriptional Regulation: Genes encoding MVA pathway enzymes (especially HMGR), SE, OSC, P450s, and UGTs are often co-regulated by transcription factors responsive to developmental cues and environmental stimuli. Basic helix-loop-helix (bHLH), APETALA2/ethylene-responsive factor (AP2/ERF), and WRKY transcription factor families are frequently implicated in controlling terpenoid biosynthetic gene clusters. Jasmonic acid (JA) signaling is a potent inducer, triggering coordinated upregulation of Clinodiside A pathway genes via MYC2 transcription factors binding to G-box/E-box cis-elements in their promoters [3] [6].
  • Post-Translational Regulation & Feedback Inhibition: Enzyme activities are modulated post-translationally. HMGR, the rate-limiting enzyme of the MVA pathway, is subject to feedback inhibition by downstream isoprenoids, including potentially Clinodiside A itself or its direct precursors. This inhibition can occur via phosphorylation/dephosphorylation or through regulated degradation. P450 activities may also be modulated by phosphorylation or interactions with redox partner proteins [4] [7].
  • Metabolic Channeling: Evidence suggests the enzymes involved in triterpenoid saponin biosynthesis, including Clinodiside A, are not freely diffusible in the cytosol but are organized into metabolons—transient multi-enzyme complexes associated with the endoplasmic reticulum (ER) membrane. This channeling facilitates the direct transfer of unstable intermediates (e.g., carbocation intermediates during cyclization, oxidized aglycone species) between active sites, minimizing side reactions and increasing pathway flux efficiency. P450s and UGTs are typically membrane-associated, facilitating their role in such complexes. The specific protein-protein interactions stabilizing these metabolons are an area of active research [4] [8].

Table 2: Regulatory Mechanisms Influencing Clinodiside A Biosynthesis

Regulatory LevelKey MechanismsImpact on Clinodiside A Biosynthesis
Transcriptional- JA-responsive TFs (MYC2) activating promoters- Developmental regulators- Light-responsive TFsCoordinated up/down-regulation of entire pathway gene clusters
Post-Translational- HMGR feedback inhibition by FPP/isoprenoids- HMGR phosphorylation- P450 phosphorylationRapid modulation of flux through early pathway; fine-tuning oxidation steps
Subcellular Organization- ER-associated metabolons (P450s, UGTs)- Vesicular transport to storage sitesEfficient intermediate channeling; sequestration of cytotoxic intermediates

Comparative Analysis of Biosynthetic Clusters Across Taxonomic Lineages

The biosynthetic machinery for triterpenoid saponins like Clinodiside A exhibits both conserved features and lineage-specific innovations:

  • Core Terpenoid Pathway Conservation: The initial steps from acetyl-CoA to 2,3-oxidosqualene via the MVA pathway and squalene epoxidase are highly conserved across plants, fungi, and some protists. The cyclization step catalyzed by OSCs shows significant conservation in the core catalytic mechanism generating basic triterpene skeletons (e.g., β-amyrin, α-amyrin, lupeol) [7] [8].
  • Diversification in Oxidation and Glycosylation: The most significant variation occurs in the P450 and UGT families responsible for decorating the core triterpene scaffold.
  • P450s: The CYP716, CYP72, and CYP88 families are frequently associated with oleanane-type triterpenoid oxidation in eudicots. However, the specific P450 isoforms present, their substrate specificities, and the exact positions they modify (e.g., C-16 vs. C-21 hydroxylation) differ considerably between plant families (e.g., Lamiaceae like Clinopodium vs. Leguminosae like Medicago or Glycyrrhiza). These differences drive structural diversity in the aglycone moiety. Gene duplication and neo-functionalization within P450 subfamilies are key evolutionary drivers [7].
  • UGTs: Glycosylation patterns are highly variable. The number, type, order, and linkage of sugars attached to the aglycone differ significantly even between closely related species. This diversity arises from the rapid evolution of the UGT gene family, with species-specific expansions and functional diversification determining the final saponin glycosylation profile. Clinopodium UGTs likely exhibit unique regiospecificities compared to UGTs from other genera [2].
  • Genomic Organization: While true operon-like clusters are rare in plant terpenoid biosynthesis compared to microbes, instances of physical clustering of functionally related genes (e.g., OSC, P450, UGT genes) on chromosomes are observed for some saponins. Analysis of Clinopodium genomes and comparison with other saponin-producing plants (e.g., Avena spp., Panax ginseng) may reveal whether Clinodiside A biosynthetic genes exist in such clusters, potentially co-inherited and co-regulated, contributing to the species-specific production of this compound [8]. The presence or absence of specific gene duplications, losses, or rearrangements within these potential clusters across the Lamiaceae family provides insights into the evolutionary trajectory of Clinodiside A biosynthesis.

Properties

Product Name

Clinodiside A

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C48H78O19

Molecular Weight

959.1 g/mol

InChI

InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3/t24-,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,44+,45+,46-,47-,48-/m1/s1

InChI Key

PCWTUTJLXXOQPR-SPBULQMASA-N

SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O

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